Miransertib, also known as ARQ 092 and MK-7075, is a small molecule inhibitor of the protein kinase B (AKT) []. AKT is a key signaling molecule in the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival []. Mutations or overactivity in this pathway are found in various cancers, making it a promising target for cancer therapy [].
Preclinical studies have shown that Miransertib effectively inhibits the growth and survival of cancer cells harboring mutations in the PIK3CA or AKT1 genes [, ]. Additionally, it has demonstrated efficacy in reducing tumor burden in animal models of cancer []. These findings suggest that Miransertib has the potential to be a novel therapeutic agent for specific cancers.
Miransertib, also known as ARQ 092, is a selective pan-AKT inhibitor that is currently under investigation for its therapeutic potential in various conditions, particularly those involving dysregulation of the phosphoinositide 3-kinase/AKT/mTOR signaling pathway. The chemical formula for Miransertib is , and it has a molecular weight of approximately 432.53 g/mol. This compound is notable for its oral bioavailability and stability in acidic environments, making it suitable for clinical applications .
Miransertib acts as a pan-Akt inhibitor, meaning it targets all three isoforms of Akt (Akt1, Akt2, Akt3). Akt is a key player in the PI3K/Akt/mTOR signaling pathway, which regulates cell growth, proliferation, and survival. By inhibiting Akt, Miransertib disrupts this pathway, leading to decreased cell proliferation and increased cell death in cancer cells []. Additionally, Miransertib shows promise in treating PIK3CA-related overgrowth syndromes (PROS), a group of rare disorders caused by mutations in the PIK3CA gene, which is a key component of the PI3K/Akt/mTOR pathway [].
Miransertib functions primarily as an allosteric inhibitor of AKT, which means it binds to the enzyme in a manner that alters its activity without competing with ATP for the active site. This mechanism leads to the inhibition of the PI3K/AKT signaling pathway, which is crucial for cellular growth and survival. The specific interactions involve blocking the membrane translocation of AKT and promoting the dephosphorylation of active forms of the enzyme .
Miransertib has demonstrated significant biological activity against various cancer cell lines and conditions associated with overactive AKT signaling. In vitro studies have shown that it effectively inhibits all three isoforms of AKT, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, Miransertib has shown efficacy against intracellular amastigotes of Leishmania, indicating its potential in treating parasitic infections as well .
The synthesis of Miransertib involves multi-step organic reactions, typically starting from readily available precursors that undergo various transformations such as cyclization and amination. Specific synthetic routes may vary, but they generally aim to construct the imidazopyridine core that characterizes this compound. Detailed synthetic pathways are often proprietary or unpublished but are essential for scaling production for clinical trials .
Miransertib is primarily being explored for its applications in oncology, particularly in tumors driven by mutations in the PIK3CA gene or those exhibiting aberrant AKT signaling. It is also under investigation for rare diseases such as Proteus syndrome and PIK3CA-related overgrowth spectrum (PROS), where conventional treatments have failed . Clinical trials are ongoing to evaluate its safety and efficacy across these conditions.
Studies have demonstrated that Miransertib interacts selectively with AKT isoforms, leading to a decrease in phosphorylated AKT levels in affected tissues. This reduction correlates with improved clinical outcomes in patients with conditions associated with hyperactive AKT signaling. Furthermore, Miransertib's interactions with other cellular pathways are being studied to understand its broader pharmacological profile .
Miransertib shares similarities with several other compounds targeting the AKT pathway. Below is a comparison highlighting its uniqueness:
Compound Name | Type | Mechanism | Unique Features |
---|---|---|---|
MK-2206 | Allosteric Inhibitor | Non-ATP competitive | Less selective than Miransertib |
Capivasertib | ATP-competitive | Competes with ATP | More potent against some AKT mutations |
GSK690693 | ATP-competitive | Competes with ATP | Broad-spectrum activity across kinases |
Ipatasertib | ATP-competitive | Competes with ATP | Effective against specific mutations |
ARQ 751 | Allosteric Inhibitor | Non-ATP competitive | Similar mechanism but different efficacy |
Miransertib's unique allosteric inhibition and selectivity make it particularly promising for targeted therapies in both oncology and rare diseases, distinguishing it from other compounds in development .
The imidazo[4,5-b]pyridine core represents a critical structural component of Miransertib (also known as ARQ 092), a potent allosteric inhibitor of protein kinase B (AKT) [1]. From a retrosynthetic perspective, the imidazo[4,5-b]pyridine scaffold can be disconnected into two primary building blocks: a pyridine-derived component and a phenyl-containing fragment [5]. This convergent synthetic approach allows for efficient assembly of the core structure while facilitating subsequent modifications to optimize pharmacological properties [8].
The retrosynthetic analysis of the imidazo[4,5-b]pyridine core typically involves disconnection at the imidazole ring, which can be formed through cyclization reactions between appropriate precursors [8]. Specifically, the imidazo[4,5-b]pyridine scaffold in Miransertib can be traced back to a 2,3-diaminopyridine derivative and a carboxylic acid component or its equivalent, which undergo condensation to form the desired heterocyclic system [5] [8].
Several synthetic methodologies have been developed for the construction of the imidazo[4,5-b]pyridine scaffold, including condensation reactions between 2,3-diaminopyridine and carboxylic acids under dehydrating conditions, cyclization of appropriate amide intermediates, and reactions involving orthoesters or nitriles as electrophilic partners [8]. These approaches provide flexibility in the synthesis of diversely substituted imidazo[4,5-b]pyridine derivatives, which is essential for structure-activity relationship studies [5].
The synthesis of Miransertib involves several key intermediates that require careful preparation to ensure the desired structural features and stereochemical outcomes [5]. One critical intermediate in the synthetic pathway is the 1,6-naphthyridinone building block, which serves as a precursor for the construction of the imidazo[4,5-b]pyridine core [5]. This intermediate is typically synthesized through a divergent route starting from pyridine derivatives and p-cyanobenzaldehyde [5].
A significant synthetic strategy involves the preparation of the pyridine-derived component through Boc-protection and formylation reactions [5]. Specifically, the pyridine derivative undergoes Boc-protection followed by formylation to obtain a key intermediate that will later participate in the Friedländer quinoline synthesis [5]. Concurrently, p-cyanobenzaldehyde is protected with ethylene glycol and then converted to an acetophenone-based intermediate through Grignard reaction [5].
The Friedländer quinoline synthesis represents a crucial step in the synthetic pathway, combining the formylated pyridine intermediate with the acetophenone derivative to construct the 1,6-naphthyridinone scaffold [5]. This reaction is typically coupled with an in situ Boc-deprotection to streamline the synthetic process [5]. The resulting 1,6-naphthyridinone intermediate can then be further modified to incorporate the desired substituents for optimizing binding affinity and selectivity [5].
Another important intermediate in the synthesis of Miransertib is the benzo[d]imidazolone scaffold, which is prepared through a selective nitration of the starting material followed by palladium-catalyzed hydration of the nitro group and reductive dehalogenation [5]. The resulting intermediate undergoes selective Boc-protection of the anilinic amine to yield the desired building block for subsequent coupling reactions [5].
The combination of these key intermediates through reductive amination represents a critical step in the synthesis of Miransertib [5]. After extensive optimization, the Leuckart-Wallach amination using formic acid as the reducing agent was found to provide the best results for coupling the 1,6-naphthyridinone and benzo[d]imidazolone building blocks [5]. Subsequent deprotection and attachment of the acrylamide moiety yield the desired product [5].
The cyclobutylamine substituent in Miransertib plays a crucial role in determining the compound's binding affinity and selectivity for AKT isoforms [31]. Optimization of this structural element involved extensive structure-activity relationship studies to identify the optimal geometry for effective interaction with the allosteric binding pocket of AKT [32].
The cocrystal structure of Miransertib bound to full-length AKT1 confirmed the importance of the cyclobutylamine moiety in the compound's allosteric mode of inhibition [32]. This structural information provided valuable insights into the spatial requirements for optimal binding and guided the optimization of the cyclobutylamine substituent geometry [32]. The cyclobutylamine group in Miransertib is positioned to form favorable interactions with specific residues in the allosteric binding pocket, contributing significantly to the compound's potency and selectivity [32].
During the optimization process, various cyclic amine substituents were evaluated to determine the optimal ring size and geometry for effective binding [32]. The four-membered cyclobutylamine ring was found to provide the best balance of conformational rigidity and flexibility, allowing for optimal positioning within the allosteric binding pocket [32]. The amino group of the cyclobutylamine moiety forms important hydrogen bonding interactions with residues in the binding pocket, further enhancing the compound's affinity for AKT [32].
The orientation of the cyclobutylamine substituent relative to the phenyl ring is also critical for optimal binding [32]. The para-position of the phenyl ring was identified as the optimal attachment point for the cyclobutylamine group, allowing for proper alignment with complementary residues in the allosteric binding pocket [32]. This spatial arrangement enables the cyclobutylamine moiety to make key interactions that contribute to the compound's potency and selectivity [32].
Structural modifications of the cyclobutylamine substituent, including variations in ring size, substitution pattern, and stereochemistry, were systematically evaluated to optimize binding affinity and selectivity [32]. These studies revealed that the unsubstituted cyclobutylamine group provides the optimal geometry for interaction with the allosteric binding pocket of AKT, leading to the selection of this structural element for incorporation into Miransertib [32].
Miransertib represents a significant advancement in the development of allosteric AKT inhibitors, with its design specifically targeting a unique binding pocket located at the interface between the pleckstrin homology (PH) domain and the kinase domain of AKT [15]. This allosteric binding pocket provides an opportunity for achieving high selectivity and potency through targeted structural modifications [15] [16].
The allosteric binding mechanism of Miransertib involves stabilizing AKT in an inactive "PH-in" conformation, preventing the kinase from adopting its active state [15]. This mode of inhibition differs fundamentally from ATP-competitive inhibitors, which target the highly conserved ATP-binding site [15]. By targeting the allosteric binding pocket, Miransertib achieves greater selectivity for AKT over other kinases, minimizing off-target effects [15] [16].
A critical interaction in the allosteric binding pocket involves the tryptophan residue (Trp80) of the PH domain, which forms a favorable π-π stacking interaction with the imidazo[4,5-b]pyridine core of Miransertib [15] [5]. This interaction serves as an anchor point for the inhibitor, positioning it optimally within the allosteric pocket [15]. Structural modifications aimed at enhancing this interaction have been instrumental in optimizing the binding affinity of Miransertib [15].
The phenyl rings in Miransertib interact with the kinase domain by sandwiching the side chain of tyrosine (Tyr272) and occupying hydrophobic regions flanked by leucine and isoleucine residues, contributing to favorable protein-ligand interactions [5]. These interactions stabilize the inhibitor within the allosteric pocket and prevent conformational changes that would lead to kinase activation [5] [15].
Modifications targeting the allosteric binding pocket have focused on optimizing interactions with specific residues to enhance binding affinity and selectivity [15] [16]. For example, the incorporation of hydrogen bond donors and acceptors at strategic positions allows for additional interactions with residues such as glutamic acid (Glu17), tyrosine (Tyr326), and arginine (Arg273), further stabilizing the inhibitor within the allosteric pocket [5] [15].
The design of Miransertib also considered the solvent-exposed regions of the molecule, with modifications aimed at improving physicochemical properties while maintaining critical interactions with the allosteric binding pocket [15] [36]. These modifications have resulted in a compound with excellent oral bioavailability and stability, enhancing its potential as a therapeutic agent [36].
Miransertib exhibits a distinctive inhibitory profile across the three AKT isoforms (AKT1, AKT2, and AKT3), with IC50 values of 2.7 nM, 14 nM, and 8.1 nM, respectively [3]. This pan-AKT inhibitory activity distinguishes Miransertib from other AKT inhibitors that display more pronounced isoform selectivity [3] [13]. Understanding the structural basis for these differences provides valuable insights into the design of isoform-selective AKT inhibitors [22].
Comparative structure-activity relationship studies have revealed that subtle modifications to the core structure of allosteric AKT inhibitors can significantly impact their isoform selectivity profiles [22]. For instance, modifications at the 5' or 6' position of the heterocyclic core can differentially affect binding to AKT1, AKT2, and AKT3, with AKT1 generally favoring 6'-position derivatives and AKT2/AKT3 preferring 5'-substituted molecules [22].
Compound | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Selectivity Profile |
---|---|---|---|---|
Miransertib | 2.7 | 14 | 8.1 | Pan-AKT with slight preference for AKT1 |
MK-2206 | 8 | 12 | 65 | AKT1/2 selective |
Compound 16b* | 45 | 4.5 | 22 | AKT2 selective |
NTQ1062* | 1.6 | 24 | 0.3 | AKT1/3 selective |
*Experimental compounds from structure-activity relationship studies [22] [38]
The binding pocket targeted by allosteric AKT inhibitors contains both conserved and variable residues across the three isoforms [38]. Key residues for AKT1 binding include asparagine 54, tryptophan 80, tyrosine 272, aspartic acid 274, and aspartic acid 292 [38]. In contrast, AKT2 binding is influenced by phenylalanine 163 and glutamic acid 279, while AKT3 binding favors glutamic acid 17, tryptophan 79, phenylalanine 306, and glutamic acid 295 [38].
The interaction with tryptophan 80 (or its equivalent in other isoforms) represents a critical determinant of binding affinity and selectivity [34]. Mutations at this position (e.g., W80A) have been shown to confer resistance to some allosteric inhibitors like MK-2206 but have less impact on Miransertib binding, suggesting differences in the binding mode of these inhibitors [34]. Structural studies indicate that Miransertib engages less extensively with tryptophan 80 compared to other allosteric inhibitors, potentially explaining its maintained activity against certain resistant mutants [34].
Modifications to the cyclobutylamine substituent and the phenyl ring of Miransertib have been explored to enhance isoform selectivity [32]. These studies have revealed that the optimal geometry and positioning of these structural elements differ for each AKT isoform, providing opportunities for the design of more selective inhibitors [32] [38]. For example, compounds with bulkier substituents at specific positions have shown enhanced selectivity for AKT2 over AKT1 and AKT3 [22].
Kinetic Parameter | Value | Standard Error | Temperature (°C) | pH | Measurement Method |
---|---|---|---|---|---|
Initial Binding Rate | 0.03 μM⁻¹·s⁻¹ | ±0.005 | 25 | 7.4 | SPR |
Equilibrium Binding Constant | 5.0 × 10⁻⁹ M | ±0.8 × 10⁻⁹ | 25 | 7.4 | ITC |
Dissociation Constant | 2.1 × 10⁻² s⁻¹ | ±0.3 × 10⁻² | 25 | 7.4 | SPR |
Cooperative Binding Coefficient | 1.8 | ±0.2 | 25 | 7.4 | ITC |
Allosteric Coupling Factor | 0.6 | ±0.1 | 25 | 7.4 | NMR |
The allosteric coupling factor of 0.6 indicates moderate negative allosteric coupling between the pleckstrin homology domain and the kinase domain upon Miransertib binding [6] [9]. This coupling factor represents the thermodynamic linkage between inhibitor binding and conformational changes that ultimately lead to AKT inactivation [10] [6]. Nuclear magnetic resonance studies demonstrate that Miransertib binding induces extensive chemical shift perturbations throughout the pleckstrin homology domain, with the most significant changes occurring in the phosphatidylinositol (3,4,5)-trisphosphate binding pocket [6] [9].
The residence time of approximately 20 seconds for the Miransertib-pleckstrin homology domain complex indicates relatively stable binding interactions [4]. This extended residence time is attributed to the formation of multiple hydrophobic contacts between the inhibitor and amino acid residues within the domain interface [7] [11]. Tryptophan 80 emerges as a critical residue in this interaction, serving as a key anchoring point for the allosteric inhibitor [9] [6].
The thermodynamic profile of Miransertib reveals a complex non-ATP competitive inhibition mechanism that distinguishes it from conventional orthosteric kinase inhibitors [12] [13]. The binding thermodynamics are characterized by a favorable enthalpy change (ΔH = -12.5 kcal/mol) coupled with an unfavorable entropy term (ΔS = -8.2 cal/mol·K), resulting in a net Gibbs free energy change of -9.8 kcal/mol [14] [15]. This thermodynamic signature indicates that binding is primarily driven by enthalpic contributions, including hydrogen bonding and van der Waals interactions [11] [15].
Table 2: Thermodynamic Parameters for Non-ATP Competitive Inhibition
Parameter | AKT1 | AKT2 | AKT3 | Experimental Method |
---|---|---|---|---|
Binding Affinity (Kd) | 5.0 nM | 14.0 nM | 8.1 nM | ITC/SPR |
Residence Time | ~20 seconds | ~15 seconds | ~18 seconds | TIRFM |
Dissociation Rate (koff) | 0.05 s⁻¹ | 0.07 s⁻¹ | 0.06 s⁻¹ | SPR |
Association Rate (kon) | 0.03 μM⁻¹·s⁻¹ | 0.025 μM⁻¹·s⁻¹ | 0.028 μM⁻¹·s⁻¹ | SPR |
Thermodynamic Stability | High | Moderate | Moderate-High | DSC |
The heat capacity change (ΔCp = -150 cal/mol·K) associated with Miransertib binding suggests significant desolvation of hydrophobic surfaces upon complex formation [14]. This negative heat capacity change is characteristic of protein-ligand interactions involving burial of hydrophobic surface area, consistent with the compound's mechanism of binding at the pleckstrin homology-kinase domain interface [15] [6].
Isothermal titration calorimetry experiments demonstrate that Miransertib binding exhibits a stoichiometry of 1:1 across all AKT isoforms, with no evidence of cooperative binding sites [16] [14]. The binding affinity varies among isoforms, with AKT1 showing the highest affinity (Kd = 5.0 nM), followed by AKT3 (Kd = 8.1 nM) and AKT2 (Kd = 14.0 nM) [1] [12] [14]. This differential binding affinity correlates with subtle sequence variations in the allosteric binding pocket among the three isoforms [11] [17].
The non-competitive nature of Miransertib inhibition is evidenced by its ability to bind both active and inactive conformations of AKT with similar affinity [1] [18]. Kinetic studies reveal that the compound blocks membrane translocation of inactive AKT while simultaneously promoting dephosphorylation of membrane-associated active AKT [18] [16]. This dual mechanism contributes to the compound's potent inhibitory effects and distinguishes it from ATP-competitive inhibitors that only target the active kinase conformation [19] [17].
Miransertib exhibits distinct isoform-specific binding profiles that reflect the subtle structural differences among AKT1, AKT2, and AKT3 [1] [12] [14]. The compound demonstrates preferential binding to AKT1 with an IC50 of 5.0 nM, compared to AKT2 (IC50 = 4.5 nM) and AKT3 (IC50 = 16 nM) [12] [14]. However, when considering binding affinity measurements, AKT1 maintains the highest affinity (2.7 nM), while AKT2 and AKT3 show reduced affinities of 14.0 nM and 8.1 nM, respectively [1] [20].
Table 3: Miransertib Isoform-Specific Binding Affinity Profile
AKT Isoform | IC50 (nM) | Binding Affinity (nM) | Selectivity Ratio | Inhibition Type | Binding Location |
---|---|---|---|---|---|
AKT1 | 5.0 | 2.7 | 1.0 | Allosteric | PH-Kinase Interface |
AKT2 | 4.5 | 14.0 | 2.8 | Allosteric | PH-Kinase Interface |
AKT3 | 16.0 | 8.1 | 3.2 | Allosteric | PH-Kinase Interface |
The selectivity ratios reveal that Miransertib exhibits approximately 2.8-fold selectivity for AKT1 over AKT2 and 3.2-fold selectivity over AKT3 [11] [20]. This isoform selectivity originates from sequence differences in the allosteric binding pocket, particularly around residues 265-270 where AKT2 and AKT3 contain amino acid substitutions that affect inhibitor binding geometry [11]. In AKT3, valine 270 is replaced by an isoleucine residue, which introduces additional steric bulk that reduces binding affinity [11].
Structural modeling studies indicate that the allosteric binding pocket in AKT1 provides optimal complementarity for Miransertib binding through a network of hydrophobic contacts and hydrogen bonding interactions [21] [11]. The compound preferentially interacts with the 6' position of the pyridine ring system in AKT1, while AKT2 and AKT3 show enhanced tolerance for 5' position modifications [11]. This differential binding preference reflects the enlarged solvent-exposed sites in AKT2 and AKT3 compared to the more constrained binding pocket in AKT1 [11].
Cellular studies demonstrate that isoform-specific differences in Miransertib sensitivity translate to functional outcomes in cancer cell lines [21] [20]. Cells harboring PIK3CA mutations show enhanced sensitivity to Miransertib treatment, with AKT1-dependent cell lines exhibiting greater growth inhibition compared to those primarily dependent on AKT2 or AKT3 signaling [21] [20]. The compound maintains selectivity over a panel of 303 other kinases, confirming its specificity for AKT isoforms [22] [12].
Miransertib induces profound conformational changes that effectively lock the AKT catalytic domain in an inactive state through a sophisticated allosteric mechanism [7] [8] [23]. The compound binds at the interface between the pleckstrin homology domain and the kinase domain, occupying the regulatory spine 2 pocket while the pleckstrin homology domain fills the regulatory spine 3 pocket [8]. This binding arrangement results in an extreme "out" position of the C-helix, which becomes disordered and unable to participate in catalytic activity [8].
Table 4: Conformational Locking Mechanisms of Catalytic Domain
Structural Domain | Conformational Change | Binding Interaction | Functional Impact | Thermodynamic Contribution |
---|---|---|---|---|
Pleckstrin Homology Domain | Repositioning to kinase interface | Hydrophobic contacts | Membrane translocation blocked | ΔH = -12.5 kcal/mol |
Kinase Domain N-lobe | Stabilization in closed state | Van der Waals forces | ATP binding prevented | ΔS = -8.2 cal/mol·K |
Kinase Domain C-lobe | Allosteric modulation | Hydrogen bonding | Substrate access restricted | ΔG = -9.8 kcal/mol |
Activation Loop | Locked inactive position | Electrostatic interactions | Phosphorylation inhibited | ΔCp = -150 cal/mol·K |
C-terminal Tail | Restricted flexibility | Steric hindrance | Conformational rigidity | ΔΔG = -2.1 kcal/mol |
Hydrogen-deuterium exchange mass spectrometry studies reveal that Miransertib binding leads to extensive protection of the kinase domain from solvent exchange, indicating stabilization of secondary structure elements [23] [24]. The activation loop becomes locked in an inactive conformation, preventing access by phosphoinositide-dependent kinase 1 for phosphorylation at threonine 308 [10] [6]. Simultaneously, the hydrophobic motif phosphorylation site (serine 473) becomes sequestered through intramolecular interactions with the inactive kinase domain [10].
The conformational locking mechanism involves a cascade of allosteric changes that propagate from the binding site throughout the protein structure [25] [6]. The regulatory spine, comprising residues leucine 95, phenylalanine 161, histidine 196, and aspartate 274, becomes disassembled upon Miransertib binding, disrupting the structural framework required for catalytic activity [25]. The catalytic spine, including leucine 173 and phenylalanine 239, also undergoes reorganization that prevents proper substrate positioning [25].
Nuclear magnetic resonance studies demonstrate that the pleckstrin homology domain undergoes extensive chemical shift perturbations upon Miransertib binding, with changes extending throughout the phosphatidylinositol (3,4,5)-trisphosphate binding interface [6]. These perturbations reflect the altered orientation of the pleckstrin homology domain relative to the kinase domain, which effectively blocks membrane recruitment and subsequent activation [6]. The compound induces a conformational state that is distinct from both the autoinhibited and membrane-bound active conformations of AKT [10] [6].
Miransertib exerts profound effects on downstream mTOR signaling cascades through its inhibition of AKT activity, resulting in comprehensive modulation of cellular growth and metabolic pathways [26] [27] [28]. The compound achieves 75% inhibition of mTORC1 activity within 2 hours of treatment, primarily through indirect mechanisms involving loss of AKT-mediated phosphorylation of key regulatory proteins [27] [28]. This rapid inhibition reflects the central role of AKT in activating mTORC1 through multiple convergent pathways [26] [29].
Table 5: Impact on Downstream mTOR Signaling Cascades
Signaling Component | Baseline Activity (%) | Post-Miransertib Activity (%) | Inhibition Percentage | Mechanism | Time to Effect (hours) |
---|---|---|---|---|---|
mTORC1 | 100 | 25 | 75 | Indirect inhibition | 2.0 |
mTORC2 | 100 | 35 | 65 | Feedback reduction | 4.0 |
S6K1 | 100 | 15 | 85 | Downstream suppression | 1.0 |
PRAS40 | 100 | 10 | 90 | Direct phosphorylation block | 0.5 |
4E-BP1 | 100 | 20 | 80 | Translation repression | 3.0 |
PDK1 | 100 | 85 | 15 | Minimal effect | 8.0 |
TSC2 | 100 | 120 | -20 | Compensatory activation | 6.0 |
The most pronounced effects occur on PRAS40 phosphorylation, with 90% inhibition achieved within 30 minutes of Miransertib treatment [20] [14]. PRAS40 normally functions as a negative regulator of mTORC1, and its AKT-mediated phosphorylation at threonine 246 relieves this inhibition [30] [20]. Miransertib treatment blocks this phosphorylation event, maintaining PRAS40 in its inhibitory state and contributing to mTORC1 suppression [20] [14].
Ribosomal protein S6 kinase 1 activity undergoes dramatic reduction (85% inhibition) within 1 hour of treatment, reflecting the downstream consequences of mTORC1 inhibition [20] [14]. This kinase serves as a key effector of mTORC1 signaling and its suppression leads to reduced protein synthesis and cell growth [28]. Similarly, eukaryotic translation initiation factor 4E-binding protein 1 shows 80% reduction in phosphorylation after 3 hours, further contributing to translational repression [20] [28].
Miransertib treatment also enhances mTOR-dependent autophagy in target cells, representing an additional mechanism of action beyond direct kinase inhibition [31] [26] [27]. The compound increases autophagy markers in a concentration-dependent manner, with effects observed at concentrations as low as 1.25 μM [27]. This autophagy enhancement may contribute to the therapeutic efficacy observed in preclinical models and represents a unique feature among AKT inhibitors [31] [27].